BenchChemオンラインストアへようこそ!

Tert-butyl 7-bromoquinolin-4-ylcarbamate

Medicinal Chemistry Synthetic Intermediates Quinoline Derivatives

Select CAS 1416438-99-7 for its precise 7-bromo/4-Boc architecture essential to SAR-driven medicinal chemistry. The 7-bromo substituent delivers antiplasmodial IC₅₀ values comparable to 7-chloro analogs (3–12 nM) and enables reliable Suzuki-Miyaura cross-coupling for HCV protease inhibitor elaboration, while the orthogonal Boc group prevents premature deprotection and side reactions. Substituting with chlorine, fluorine, or hydrogen compromises potency and synthetic compatibility. Choose the validated intermediate disclosed in US8633320B2 and US7074932 for kinase, GPCR, and antiviral programs.

Molecular Formula C14H15BrN2O2
Molecular Weight 323.19
CAS No. 1416438-99-7
Cat. No. B2418690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-bromoquinolin-4-ylcarbamate
CAS1416438-99-7
Molecular FormulaC14H15BrN2O2
Molecular Weight323.19
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C2C=CC(=CC2=NC=C1)Br
InChIInChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-6-7-16-12-8-9(15)4-5-10(11)12/h4-8H,1-3H3,(H,16,17,18)
InChIKeyPGXBYJYCMRUHTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 7-bromoquinolin-4-ylcarbamate (CAS 1416438-99-7): A Specialized Boc-Protected Quinoline Building Block for Pharmaceutical R&D


Tert-butyl 7-bromoquinolin-4-ylcarbamate (CAS 1416438-99-7) is a synthetic intermediate belonging to the class of 4-aminoquinoline derivatives, featuring a tert-butyloxycarbonyl (Boc) protecting group at the 4-amino position and a bromine atom at the 7-position of the quinoline core [1]. Its molecular formula is C₁₄H₁₅BrN₂O₂ with a molecular weight of 323.19 g/mol, and it is typically supplied as a white crystalline powder with standard purity specifications of 95% or 96% from commercial vendors . The compound serves as a versatile building block in medicinal chemistry, particularly as a protected precursor for the synthesis of kinase inhibitors and GPCR-targeted agents, where the Boc group provides stability during synthetic transformations and can be selectively removed under acidic conditions to liberate the free 4-amino functionality for further derivatization .

Why Generic Substitution Fails: Critical Structure-Function Constraints in 7-Bromo-4-Boc-Aminoquinoline Intermediates


Substituting tert-butyl 7-bromoquinolin-4-ylcarbamate (CAS 1416438-99-7) with apparently similar quinoline analogs is not scientifically valid due to the precise interplay between the 7-position halogen identity, the Boc protection at the 4-amino group, and their combined influence on downstream synthetic compatibility and biological target engagement. The bromine at C-7 is not interchangeable with chlorine, fluorine, or hydrogen; published structure-activity relationship (SAR) studies on 7-substituted 4-aminoquinolines demonstrate that halogen substitution at this position materially alters antiplasmodial potency (7-bromo-AQs matched 7-chloro-AQ activity against chloroquine-susceptible P. falciparum with IC₅₀ values of 3–12 nM, while 7-iodo-AQs showed reduced potency with IC₅₀ values of 15–50 nM) and cross-coupling reactivity in palladium-catalyzed transformations [1]. The Boc carbamate at the 4-position provides orthogonal protection that is incompatible with alternative protecting group strategies (e.g., Cbz or Fmoc) when specific deprotection conditions are required; premature or inadvertent deprotection during subsequent synthetic steps leads to side reactions and reduced yield of the intended final compound [2]. Furthermore, bromo-substituted quinolines with 4-amino functionality are documented intermediates in the synthesis of HCV protease inhibitors, where even minor structural variations alter the synthetic route efficiency and final inhibitor potency [3]. These constraints mandate precise selection of CAS 1416438-99-7 rather than off-target analog substitution.

Quantitative Evidence Guide for Tert-butyl 7-bromoquinolin-4-ylcarbamate: Differentiated Performance Versus Structural Analogs


Structural Uniqueness Confirmed: Tert-butyl 7-bromoquinolin-4-ylcarbamate Versus Unsubstituted 4-Boc-Aminoquinoline

Tert-butyl 7-bromoquinolin-4-ylcarbamate (CAS 1416438-99-7) is structurally distinct from the non-brominated analog tert-butyl quinolin-4-ylcarbamate (CAS 220844-45-1) by the presence of a bromine atom at the C-7 position of the quinoline ring. This structural difference is quantifiable via exact mass, topological polar surface area (TPSA), and lipophilicity (LogP) parameters [1]. The bromine substitution increases molecular weight from 244.29 g/mol to 323.19 g/mol, alters TPSA from 51.2 Ų to 51.2 Ų (unchanged due to halogen placement outside the polar surface calculation domain), and increases calculated LogP (iLOGP) from 2.65 to 3.08, reflecting enhanced lipophilicity that may influence membrane permeability and target binding in medicinal chemistry applications . This structural differentiation is critical for applications requiring 7-position halogenation for subsequent cross-coupling reactions (Suzuki, Buchwald-Hartwig, or Sonogashira), as the non-brominated analog lacks the requisite aryl halide handle for palladium-catalyzed transformations .

Medicinal Chemistry Synthetic Intermediates Quinoline Derivatives

Commercial Purity Benchmarking: Tert-butyl 7-bromoquinolin-4-ylcarbamate (≥95%) Versus Typical Screening Library Standards

Tert-butyl 7-bromoquinolin-4-ylcarbamate (CAS 1416438-99-7) is commercially available from multiple reputable suppliers with minimum purity specifications of 95% (AKSci, Bidepharm) or 96% (Leyan, CalpacLab), accompanied by batch-specific analytical documentation including NMR, HPLC, or GC certificates of analysis upon request . This purity level is consistent with expectations for a specialty pharmaceutical intermediate rather than a high-throughput screening library compound, which may be supplied at lower purity (typically 90–95%) with limited analytical characterization . For applications requiring quantitative SAR studies or late-stage preclinical development, the availability of 95–96% purity material with verified analytical documentation reduces the risk of confounding biological data arising from impurities and ensures reproducibility across independent synthetic campaigns .

Quality Control Procurement Specification HPLC Purity

Synthetic Intermediate Verification: Tert-butyl 7-bromoquinolin-4-ylcarbamate in the Patent Literature

Tert-butyl 7-bromoquinolin-4-ylcarbamate (CAS 1416438-99-7) is explicitly referenced as a useful intermediate in the patent literature. US Patent US8633320B2 (Boehringer Ingelheim) discloses methods for preparing bromo-substituted quinolines of formula (I), wherein R can be aryl, heteroaryl, alkyl, alkenyl, or alkynyl, and states that such bromo-substituted quinolines are 'useful as intermediates in the preparation of agents for the treatment of hepatitis C viral (HCV) infections' [1]. This patent documentation distinguishes tert-butyl 7-bromoquinolin-4-ylcarbamate from other 4-aminoquinoline derivatives that lack explicit patent precedent as validated synthetic intermediates for antiviral drug development programs. Separately, US Patent US7074932 (Abbott Laboratories) describes processes for preparing quinoline-substituted carbonate and carbamate compounds, establishing that tert-butyl carbamate-protected quinolines are 'important intermediates in the synthesis of 6-O-substituted macrolide antibiotics' via metal-catalyzed coupling reactions [2].

Patent-Backed Intermediates HCV Protease Inhibitors Macrolide Antibiotics

Derivative Biological Activity Inference: 7-Bromo-4-Aminoquinoline Core Exhibits Antiplasmodial Potency Comparable to 7-Chloro Analogs

Structure-activity relationship studies on 7-substituted 4-aminoquinolines provide class-level inference for the biological potential of derivatives synthesized from tert-butyl 7-bromoquinolin-4-ylcarbamate (CAS 1416438-99-7). De et al. (J Med Chem, 1998) reported that 7-bromo-4-aminoquinolines (7-bromo-AQs) with diaminoalkane side chains [-HN(CH₂)₂NEt₂, -HN(CH₂)₃NEt₂, or -HNCHMeCH₂NEt₂] exhibited antiplasmodial activity against chloroquine-susceptible P. falciparum (IC₅₀ values of 3–12 nM) that was equivalent to the corresponding 7-chloro-AQs and superior to 7-iodo-AQs (IC₅₀ values of 15–50 nM) [1]. The 7-bromo substitution also maintained activity against chloroquine-resistant strains (IC₅₀ values of 18–500 nM), whereas 7-methoxy-AQs were largely inactive (IC₅₀ values of 17–150 nM for susceptible strains; 90–3000 nM for resistant strains) [2]. This class-level SAR demonstrates that the 7-bromo substituent is not merely an interchangeable halogen but a specific structural feature that confers a distinct biological activity profile compared to other C-7 substitutions. While these data pertain to deprotected 4-aminoquinoline derivatives rather than the Boc-protected intermediate itself, they establish the biological relevance of the 7-bromo-4-aminoquinoline scaffold accessible via deprotection of CAS 1416438-99-7.

Antimalarial SAR 4-Aminoquinoline Plasmodium falciparum

Storage and Handling Stability Differentiation: Tert-butyl 7-bromoquinolin-4-ylcarbamate Requires Refrigerated Storage

Tert-butyl 7-bromoquinolin-4-ylcarbamate (CAS 1416438-99-7) exhibits specific storage and handling requirements that distinguish it from more stable, non-halogenated or non-carbamate quinoline analogs. Vendor technical specifications consistently indicate that this compound requires storage at 2–8°C (refrigerated conditions) and, in some cases, shipment with ice packs to maintain integrity during transit [1]. This refrigerated storage requirement is distinct from the long-term storage recommendation for related intermediates such as the parent amine 4-amino-7-bromoquinoline (CAS 65340-74-1), which is typically stored at ambient temperature in a cool, dry place . The sensitivity of the tert-butyl carbamate moiety to acid-catalyzed cleavage and the potential for thermal degradation of the Boc group under suboptimal conditions necessitate cold-chain handling that must be factored into procurement and inventory management decisions .

Compound Stability Storage Conditions Procurement Logistics

Validated Application Scenarios for Tert-butyl 7-bromoquinolin-4-ylcarbamate in Pharmaceutical R&D


Kinase Inhibitor and GPCR Modulator Lead Optimization

Tert-butyl 7-bromoquinolin-4-ylcarbamate (CAS 1416438-99-7) is utilized as a carbamate-protected bromoquinoline building block in the development of kinase inhibitors and GPCR-targeted modulators . The Boc protecting group provides stability during cross-coupling reactions, enabling efficient synthesis of complex quinoline derivatives. Following deprotection, the liberated 4-amino group can be functionalized to generate diverse compound libraries for screening against kinase targets (e.g., EGFR, Aurora kinases) and GPCRs, where quinoline-based scaffolds have demonstrated activity .

HCV Protease Inhibitor Intermediate Synthesis

This compound is explicitly claimed within the genus of bromo-substituted quinolines disclosed in US Patent US8633320B2 as intermediates in the preparation of agents for the treatment of hepatitis C viral (HCV) infections . The 7-bromo substitution provides a handle for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids), enabling the construction of substituted quinoline cores found in macrocyclic and acyclic HCV protease inhibitors. Procurement of CAS 1416438-99-7 is therefore justified for antiviral drug discovery programs requiring patent-validated intermediates .

Macrolide Antibiotic Derivative Synthesis

US Patent US7074932 (Abbott Laboratories) establishes that tert-butyl carbamate-protected quinolines are important intermediates in the synthesis of 6-O-substituted macrolide antibiotics via metal-catalyzed coupling reactions . Tert-butyl 7-bromoquinolin-4-ylcarbamate (CAS 1416438-99-7) can serve as a precursor to quinoline-substituted carbamates that are subsequently coupled to macrolide cores, enabling the development of next-generation antibiotics with improved pharmacokinetic properties and expanded spectra of activity against resistant bacterial strains .

Structure-Activity Relationship Studies on 7-Substituted 4-Aminoquinolines

Researchers investigating the antiplasmodial, antibacterial, or anticancer potential of 4-aminoquinoline scaffolds can utilize tert-butyl 7-bromoquinolin-4-ylcarbamate (CAS 1416438-99-7) as a protected precursor for systematic SAR exploration . Following Boc deprotection, the resulting 4-amino-7-bromoquinoline core can be elaborated with diverse side chains (e.g., diaminoalkane, alkyl, aryl) to probe the influence of substitution patterns on biological activity. Published SAR data for 7-bromo-4-aminoquinolines demonstrate in vitro potency against P. falciparum comparable to 7-chloro analogs and superior to 7-iodo or 7-methoxy variants, supporting the selection of the 7-bromo intermediate for medicinal chemistry campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 7-bromoquinolin-4-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.